molecular formula C19H14F3NO4 B3017873 2,2-Dimethyl-5-({4-[5-(trifluoromethyl)-2-pyridinyl]phenyl}methylene)-1,3-dioxane-4,6-dione CAS No. 2062071-57-0

2,2-Dimethyl-5-({4-[5-(trifluoromethyl)-2-pyridinyl]phenyl}methylene)-1,3-dioxane-4,6-dione

Cat. No. B3017873
CAS RN: 2062071-57-0
M. Wt: 377.319
InChI Key: JPRXHFIRQIUBKQ-UHFFFAOYSA-N
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Description

The compound 2,2-Dimethyl-5-({4-[5-(trifluoromethyl)-2-pyridinyl]phenyl}methylene)-1,3-dioxane-4,6-dione is a derivative of 2,2-dimethyl-1,3-dioxane-4,6-dione, which is a versatile scaffold in organic synthesis. The structure of this compound suggests potential reactivity due to the presence of the methylene group adjacent to a dioxane ring and the trifluoromethyl group, which can impart unique electronic effects.

Synthesis Analysis

The synthesis of related compounds often involves the condensation of different aldehydes with 2,2-dimethyl-1,3-dioxane-4,6-dione derivatives. For example, the synthesis of 2-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]indane-1,3-dione was achieved by reacting 3,5-dimethyl-1-phenyl-pyrazole-4-carbaldehyde with indane-1,3-dione in the presence of pyridine, which could be a similar approach for synthesizing the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray diffraction. For instance, the crystal structure of 2,2-dimethyl-5-[(2-metylhydrazinyl)methylidene-1,3-dioxan-4,6-dione was elucidated, revealing a monoclinic system with specific unit cell parameters . This information is crucial for understanding the three-dimensional arrangement and potential reactivity of the compound.

Chemical Reactions Analysis

Compounds with the 2,2-dimethyl-1,3-dioxane-4,6-dione core are known to undergo various chemical reactions. For example, flash vacuum pyrolysis of substituted derivatives can yield methyleneketenes, which can dimerize to form cyclobutane diones . Additionally, reactions with amines can lead to the formation of pyridinediones or tetrahydropyridinediones . These reactions highlight the reactivity of the methylene group and the potential for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For instance, the presence of a trifluoromethyl group can affect the compound's acidity, lipophilicity, and electronic properties. The dioxane ring can impart rigidity to the molecule, influencing its crystal packing and melting point. The reactivity of the methylene group adjacent to the dioxane ring is a key feature, as seen in the formation of methyleneketenes upon pyrolysis . The crystal structures of similar compounds have been determined, providing insight into their solid-state properties .

properties

IUPAC Name

2,2-dimethyl-5-[[4-[5-(trifluoromethyl)pyridin-2-yl]phenyl]methylidene]-1,3-dioxane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3NO4/c1-18(2)26-16(24)14(17(25)27-18)9-11-3-5-12(6-4-11)15-8-7-13(10-23-15)19(20,21)22/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPRXHFIRQIUBKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CC2=CC=C(C=C2)C3=NC=C(C=C3)C(F)(F)F)C(=O)O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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